Methyl 4-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of thiophene, which can be achieved using reagents like sulfur trioxide or chlorosulfonic acid.
Acylation Reaction: The piperidine derivative is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamido group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for sulfonylation and acylation steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene sulfonyl group can modulate enzyme activity. The compound may also affect cellular pathways by binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-sulfonamide share structural similarities and may have comparable biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide are structurally related and can be used for similar applications.
Uniqueness
Methyl 4-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-26-19(23)14-7-9-15(10-8-14)20-17(22)13-16-5-2-3-11-21(16)28(24,25)18-6-4-12-27-18/h4,6-10,12,16H,2-3,5,11,13H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPCVIJMCPEJKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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